8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride
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Overview
Description
8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an imidazoquinolinone core, a pyridine ring, and an azetidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride involves multiple steps, including the formation of the imidazoquinolinone core, the introduction of the pyridine ring, and the attachment of the azetidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazoquinolinone derivatives and pyridine-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.
Uniqueness
The uniqueness of 8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride lies in its specific combination of functional groups and its potential applications in various scientific fields. Its distinct structure may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H31Cl3N6O |
---|---|
Molecular Weight |
525.9 g/mol |
IUPAC Name |
8-[6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl]-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one;trihydrochloride |
InChI |
InChI=1S/C24H28N6O.3ClH/c1-15(2)30-23-19-10-16(6-8-20(19)25-12-21(23)28(5)24(30)31)17-7-9-22(26-11-17)29-13-18(14-29)27(3)4;;;/h6-12,15,18H,13-14H2,1-5H3;3*1H |
InChI Key |
SQVLPZREDLPROO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CN=C(C=C4)N5CC(C5)N(C)C.Cl.Cl.Cl |
Origin of Product |
United States |
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